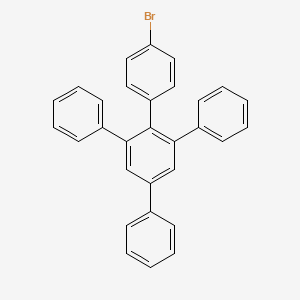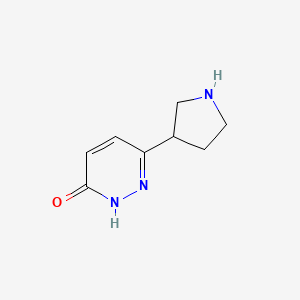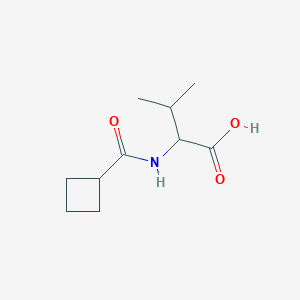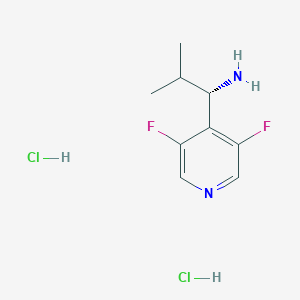
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two fluorine atoms and an amine group, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride typically involves several steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Nucleophilic Substitution: Introduction of fluorine atoms to the pyridine ring via nucleophilic substitution reactions.
Reductive Amination: Formation of the amine group through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Resolution of Enantiomers: Separation of the (S)-enantiomer from the racemic mixture using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitrile group under oxidative conditions.
Reduction: Reduction of the pyridine ring to a piperidine ring using hydrogenation.
Substitution: Halogen exchange reactions where the fluorine atoms are replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce piperidine analogs.
Applications De Recherche Scientifique
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Investigated for its potential effects on cellular pathways and receptor interactions.
Chemical Biology: Employed in the design of chemical probes for studying biological systems.
Industrial Chemistry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and amine group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride: The enantiomer of the (S)-form, with similar structural properties but different biological activities.
Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride: A structurally related compound with a cyclopropyl group instead of a methyl group.
Uniqueness
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with molecular targets in a stereospecific manner makes it valuable for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H14Cl2F2N2 |
|---|---|
Poids moléculaire |
259.12 g/mol |
Nom IUPAC |
(1S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H12F2N2.2ClH/c1-5(2)9(12)8-6(10)3-13-4-7(8)11;;/h3-5,9H,12H2,1-2H3;2*1H/t9-;;/m0../s1 |
Clé InChI |
WQVLYXGBJOXEER-WWPIYYJJSA-N |
SMILES isomérique |
CC(C)[C@@H](C1=C(C=NC=C1F)F)N.Cl.Cl |
SMILES canonique |
CC(C)C(C1=C(C=NC=C1F)F)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


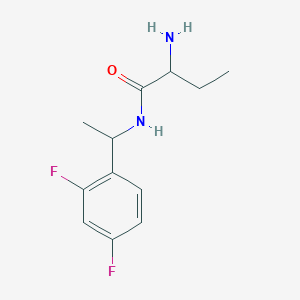
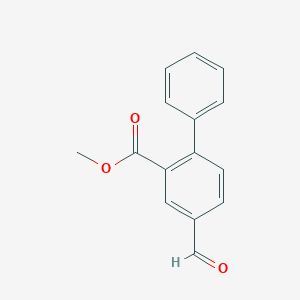
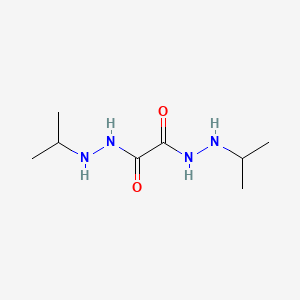
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)

![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)

